molecular formula C7H10O2 B084159 tert-Butyl propiolate CAS No. 13831-03-3

tert-Butyl propiolate

Cat. No.: B084159
CAS No.: 13831-03-3
M. Wt: 126.15 g/mol
InChI Key: XGTPDIIFEPTULX-UHFFFAOYSA-N
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Description

Tert-Butyl propiolate is an ester used in the preparation of heterocycles, alkaloids, and unsaturated amino acids .


Synthesis Analysis

This compound can be synthesized from propiolic acid and tert-butanol . It has also been used in the preparation of heterocycles , alkaloids , and unsaturated amino acids .


Molecular Structure Analysis

The molecular formula of this compound is C7H10O2. It has a molecular weight of 126.15 .


Chemical Reactions Analysis

This compound is known to participate in gold-catalyzed [4+3] and [4+4]-annulation reactions with epoxides and oxetanes for the construction of 1,4-dioxepane and 1,5-dioxocane cores . It also reacts with methimazole to afford tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio) acrylate .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature with a boiling point of 52-53 °C/27 mmHg and a melting point of 18-20 °C . It has a density of 0.919 g/mL at 25 °C and a refractive index of 1.418 .

Scientific Research Applications

  • Synthesis of δ-Alkylated α,β-Unsaturated δ-Lactones : tert-Butyl propiolate serves as an efficient nucleophile in boron trifluoride-catalyzed openings of homochiral, mono-substituted epoxides. This process is used to synthesize naturally derived lactones like parasorbic acid and massoilactone (Hoyer, Kjær, & Lykkesfeldt, 1991).

  • Formation of Alkyl Aryloxypropenoates and Arylacrylates : this compound reacts with various phenols and aldehydes in the presence of triphenylphosphine, leading to the formation of alkyl 3-aryloxypropenoates and 2-arylacrylates. This showcases its utility in creating diverse organic compounds (Yavari, Souri, Sirouspour, Djahaniani, & Nasiri, 2005).

  • Gold-Catalyzed Annulation Reactions : this compound derivatives are used in gold-catalyzed [4+n]-annulations with epoxides or oxetanes, yielding seven- or eight-membered oxacyclic products. These reactions are significant for constructing medium-sized rings in organic synthesis (Sahani & Liu, 2016).

  • Formation of 4H-1,3-dioxine Derivatives : In gold-catalyzed formal hetero-[4π+2π] cycloadditions with carbonyl compounds, tert-Butyl propiolates yield 4H-1,3-dioxine derivatives. This process demonstrates its role in facilitating complex organic reactions (Karad, Chung, & Liu, 2015).

  • Chemoselective Gold-Catalyzed Reactions : tert-Butyl propiolates undergo gold-catalyzed reactions with 1,2-benzisoxazoles, demonstrating ester-controlled chemoselectivity. This indicates its potential in selective organic synthesis (Pandit, Sahani, & Liu, 2018).

  • Synthesis of ortho-Carborane : this compound reacts with decaborane(14) at high temperatures to form ortho-carborane, highlighting its use in synthesizing complex boron-containing compounds (Tietze, Griesbach, & Elsner, 2002).

  • Evaluation in Medicinal Chemistry : The tert-Butyl group, commonly found in this compound, is evaluated for its impact in medicinal chemistry, particularly for its influence on the properties of bioactive compounds (Westphal, Wolfstädter, Plancher, Gatfield, & Carreira, 2015).

Mechanism of Action

Target of Action

tert-Butyl propiolate is an ester It’s known to react with methimazole , suggesting that enzymes or proteins interacting with methimazole could be potential targets.

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it reacts with methimazole to afford tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio) acrylate

Biochemical Pathways

It’s used in the preparation of heterocycles , alkaloids , and unsaturated amino acids , suggesting it may influence the biochemical pathways related to these compounds.

Result of Action

Given its use in the preparation of various compounds , it can be inferred that it plays a role in the synthesis of these molecules.

Safety and Hazards

Tert-Butyl propiolate is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored under inert gas in a well-ventilated place, kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

While specific future directions for tert-Butyl propiolate are not mentioned in the search results, its use in the preparation of heterocycles, alkaloids, and unsaturated amino acids suggests potential applications in the synthesis of complex molecules and pharmaceuticals .

Biochemical Analysis

Biochemical Properties

It is known that it reacts with methimazole to afford tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio) acrylate . This suggests that it may interact with enzymes, proteins, and other biomolecules in a biochemical context.

Molecular Mechanism

It is known to react with methimazole to afford tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio) acrylate . This suggests that it may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

tert-butyl prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-6(8)9-7(2,3)4/h1H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTPDIIFEPTULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337479
Record name tert-Butyl propiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13831-03-3
Record name tert-Butyl propiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl propiolate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

[1-(3,5-difluorobenzyl)-3-[1-(3-ethynylphenyl)cyclopropylamino]-2-hydroxypropyl]-carbamic acid tert-butyl ester (2.34 g, 5.13 mmol) was treated with 4N HCl in dioxane (15.8 mL, 63.3. mmol). The resulting heterogeneous mixture was treated with methanol (10 mL) whereupon it became homogeneous over 30 min. The volatiles were evaporated in vacuo. Dioxane (20 mL) was added and the mixture was evaporated in vacuo to produce a white solid (2.33 g, 106%).
Name
[1-(3,5-difluorobenzyl)-3-[1-(3-ethynylphenyl)cyclopropylamino]-2-hydroxypropyl]-carbamic acid tert-butyl ester
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Yield
106%

Synthesis routes and methods II

Procedure details

[1-(3,5-difluorobenzyl)-3-[1-(3-ethynylphenyl)cyclopropylamino]-2-hydroxypropyl]-carbamic acid tert-butyl ester (2.34 g, 5.13 mmol) was treated with 4N HCl in dioxane (15.8 mL, 63.3 mmol). The resulting heterogeneous mixture was treated with methanol (10 mL) whereupon it became homogeneous over 30 min. The volatiles were evaporated in vacuo. Dioxane (20 mL) was added and the mixture was evaporated in vacuo to produce a white solid (2.33 g, 106%).
Name
[1-(3,5-difluorobenzyl)-3-[1-(3-ethynylphenyl)cyclopropylamino]-2-hydroxypropyl]-carbamic acid tert-butyl ester
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
106%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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